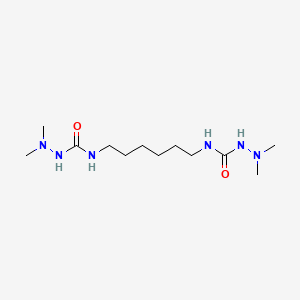

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)

描述

4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) is a chemical compound with the molecular formula C12H28N6O2. It is commonly used as an anti-yellowing agent in the production of polyurethane (PU) profiles, shoe materials, plastics, and polyurethane fibers. Additionally, it serves as an antioxidant and stabilizer, participating in polymerization reactions and being used in polyurethane coatings .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) typically involves the reaction of hexamethylene diisocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistent quality and to minimize the formation of by-products. The final product is purified through various techniques such as crystallization or distillation to achieve the required specifications for commercial use.

化学反应分析

Types of Reactions

4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone (O3) and hydroxyl radicals (∙OH).

Reduction: Reducing agents such as hydrogen gas (H2) or metal hydrides can be used under controlled conditions to achieve the desired reduction.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, during ozonation, the compound can form N-nitrosodimethylamine (NDMA), a toxic disinfection by-product .

科学研究应用

Polymer Science

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) plays a crucial role in the stabilization of polymer structures. It is commonly used in:

- Polyurethane Production : It prevents yellowing during the processing of PU profiles, shoe materials, plastics, and polyurethane fibers .

- Polymerization Reactions : The compound acts as a stabilizer, enhancing the durability and longevity of polymer products .

Biochemical Research

The compound has been studied for its interactions with biological systems:

- Cellular Effects : It influences cell signaling pathways and gene expression related to oxidative stress response and detoxification mechanisms.

- Metabolic Pathways : The compound modulates enzyme activity, affecting metabolic flux and metabolite levels within cells.

Environmental Chemistry

In environmental studies, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) has been observed to participate in the formation of toxic by-products such as N-nitrosodimethylamine (NDMA) during water treatment processes. This aspect has raised concerns regarding its safety and environmental impact .

Analytical Chemistry

The compound is utilized as a reagent in various chemical reactions due to its ability to undergo oxidation and reduction processes:

- Oxidation : It can be oxidized under specific conditions to yield various products.

- Reduction : It participates in reduction reactions that alter its chemical structure.

Case Study 1: Anti-Yellowing Efficacy

A study conducted on the effectiveness of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) as an anti-yellowing agent demonstrated significant improvements in the color stability of polyurethane coatings when incorporated into formulations at varying concentrations. The results indicated that higher concentrations correlated with better performance in preventing discoloration over time.

Case Study 2: Biochemical Interactions

Research investigating the biochemical interactions of this compound revealed that it alters gene expression related to oxidative stress responses in cultured mammalian cells. The study highlighted its potential role in cellular detoxification pathways and suggested further exploration into its therapeutic applications.

Uniqueness of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)

This compound stands out due to its dual functionality as both an anti-yellowing agent and a stabilizer in polymerization reactions. Its versatility allows it to be utilized across multiple industries while also being a subject of significant scientific inquiry.

作用机制

The mechanism by which 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) exerts its effects involves its interaction with various molecular targets and pathways. For example, during ozonation, the compound reacts with ozone and hydroxyl radicals to form intermediates that can lead to the formation of NDMA . The specific pathways and intermediates involved in these reactions are subjects of ongoing research.

相似化合物的比较

Similar Compounds

Hexamethylene diisocyanate: A precursor used in the synthesis of 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide).

Dimethylamine: Another precursor used in the synthesis.

N-nitrosodimethylamine (NDMA): A toxic by-product formed during the ozonation of 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide).

Uniqueness

4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) is unique due to its dual role as an anti-yellowing agent and a stabilizer in polymerization reactions. Its ability to participate in various chemical reactions and its applications in multiple industries make it a valuable compound for research and industrial use.

生物活性

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (HDMS) is a chemical compound with the molecular formula C12H28N6O2. It is primarily utilized as an anti-yellowing agent in the production of polyurethane materials and has applications in various industrial processes. Its biological activity has garnered attention due to its potential effects on cellular processes and its role as a precursor to harmful compounds such as N-nitrosodimethylamine (NDMA).

Cellular Effects

The compound HDMS influences cellular functions significantly. Research indicates that it can alter gene expression related to oxidative stress and detoxification mechanisms. This modulation affects various signaling pathways, contributing to changes in cellular metabolism and function. For instance, studies have shown that HDMS can induce oxidative stress responses in cells, which may lead to protective adaptations or damage depending on the exposure levels.

Molecular Mechanism

At the molecular level, HDMS interacts with enzymes and proteins through specific binding mechanisms. It can inhibit or activate enzymes involved in polymerization reactions, thereby influencing gene expression and metabolic pathways. The compound's ability to form reactive intermediates is crucial for its biological activity, particularly in the context of NDMA formation during chemical reactions .

Metabolic Pathways

HDMS participates in several metabolic pathways, where it interacts with key enzymes and cofactors. This interaction can lead to alterations in metabolite levels and overall metabolic flux within cells. The compound's stability under standard laboratory conditions allows for consistent study of its effects over time, although degradation can occur with prolonged exposure.

Dosage Effects in Animal Models

Research on animal models reveals that the effects of HDMS vary significantly with dosage. Low doses have been associated with minimal toxicity while effectively stabilizing polymer structures. However, higher doses can lead to adverse effects, including potential carcinogenicity through its conversion to NDMA .

Transport and Distribution

The transport of HDMS within biological systems is facilitated by specific transporters and binding proteins. Understanding its distribution is essential for evaluating its biological activity and potential toxicological effects.

Subcellular Localization

The localization of HDMS within cellular compartments plays a critical role in its biological function. Targeting signals and post-translational modifications direct the compound to specific organelles where it exerts its effects.

Case Study 1: NDMA Formation

A significant area of concern regarding HDMS is its role as a precursor to NDMA, a known carcinogen. In water treatment processes, HDMS has been identified as a contributor to NDMA formation when subjected to ozonation treatments . This has implications for public health and environmental safety, prompting further investigation into the management of such compounds in wastewater treatment facilities.

Case Study 2: Toxicological Profile

A comprehensive toxicological profile for NDMA highlights the severe health risks associated with exposure to this compound, including liver damage and cancer development in various animal studies . The implications extend to human exposure through contaminated water supplies where HDMS is present as a precursor.

Research Findings

属性

IUPAC Name |

1-(dimethylamino)-3-[6-(dimethylaminocarbamoylamino)hexyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N6O2/c1-17(2)15-11(19)13-9-7-5-6-8-10-14-12(20)16-18(3)4/h5-10H2,1-4H3,(H2,13,15,19)(H2,14,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETHREXFBVHLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=O)NCCCCCCNC(=O)NN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4072021 | |

| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69938-76-7 | |

| Record name | N,N′-1,6-Hexanediylbis[2,2-dimethylhydrazinecarboxamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69938-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis(2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069938767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。